Disodium EDTA

Description

Properties

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS No. |

7379-28-4 |

Molecular Formula |

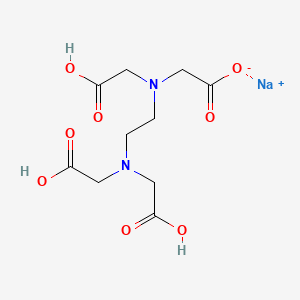

C10H16N2NaO8+ |

Molecular Weight |

315.23 g/mol |

IUPAC Name |

sodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1 |

InChI Key |

HLWRUJAIJJEZDL-UHFFFAOYSA-N |

impurities |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Color/Form |

White crystalline powder |

density |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

flash_point |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Other CAS No. |

17421-79-3 7379-28-4 8013-51-2 |

physical_description |

Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Pictograms |

Irritant |

Related CAS |

7379-28-4 17421-79-3 |

solubility |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Disodium EDTA in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disodium ethylenediaminetetraacetic acid (Disodium EDTA) is a polyaminocarboxylic acid widely recognized for its potent metal-ion-chelating properties. This characteristic underpins its extensive use across a spectrum of biological, pharmaceutical, and industrial applications. This technical guide provides a detailed exploration of the fundamental mechanisms through which this compound exerts its effects in biological systems, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism of action of this compound is its ability to act as a powerful chelating agent.[1][2] The EDTA molecule possesses a unique structure, comprising a central ethylenediamine backbone with four carboxylic acid groups and two amine groups.[3] These six functional groups (four carboxylate oxygens and two nitrogens) act as electron-donating ligands, enabling the molecule to wrap around and form multiple stable coordinate bonds with a single polyvalent metal cation.[3][4][5] This process, known as chelation, results in the formation of a stable, water-soluble metal-EDTA complex, effectively sequestering the metal ion and rendering it chemically inert in biological systems.[1][3]

The general reaction can be represented as:

Metal Cation (Mⁿ⁺) + EDTA⁴⁻ ⇌ [M-EDTA]ⁿ⁻⁴

The stability of the resulting complex is dependent on the specific metal ion and the pH of the solution.[3][4] EDTA exhibits a high affinity for a wide range of divalent and trivalent metal ions, including essential physiological cations like calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), as well as toxic heavy metals such as lead (Pb²⁺) and mercury (Hg²⁺).[3][6] This sequestration ability is the foundation for all of its biological applications.

Quantitative Data: Stability of Metal-EDTA Complexes

The efficacy of EDTA as a chelating agent is quantified by the stability constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion. These values are crucial for predicting which metal ions will be preferentially chelated in a complex biological milieu.[5]

| Metal Ion | Log Kf of Metal-EDTA Complex |

| Ferric Iron (Fe³⁺) | 25.1 |

| Mercury (Hg²⁺) | 21.8 |

| Copper (Cu²⁺) | 18.8 |

| Lead (Pb²⁺) | 18.0 |

| Nickel (Ni²⁺) | 18.6 |

| Zinc (Zn²⁺) | 16.5 |

| Cadmium (Cd²⁺) | 16.5 |

| Cobalt (Co²⁺) | 16.3 |

| Aluminum (Al³⁺) | 16.1 |

| Calcium (Ca²⁺) | 10.7 |

| Magnesium (Mg²⁺) | 8.7 |

| (Data sourced from multiple references, values apply at 20-25°C and an ionic strength of 0.1 M)[5][7][8] |

Key Biological Effects and Applications

The chelation of metal ions by this compound leads to several significant downstream effects in biological systems.

One of the most common laboratory applications of EDTA is as an anticoagulant for preserving whole blood samples.[9][10] The blood coagulation cascade is a series of enzymatic reactions that are critically dependent on calcium ions (Ca²⁺) as an essential cofactor.[3][4][9] Several key clotting factors, including Factors VII, IX, X, and prothrombin (Factor II), require Ca²⁺ to bind to phospholipid surfaces, a necessary step for their activation.[3][4][11] By chelating the free Ca²⁺ in the plasma, EDTA effectively halts the coagulation cascade, preventing the formation of a fibrin clot and preserving the cellular components of the blood for hematological analysis.[9][10]

Many enzymes, particularly metalloproteases, require a divalent metal ion, such as zinc (Zn²⁺) or calcium (Ca²⁺), within their active site for catalytic activity or structural stability.[1] this compound acts as a broad-spectrum inhibitor of these enzymes by chelating and physically removing the essential metal cofactor.[1] This renders the enzyme inactive, a principle widely used in research to protect proteins from degradation by metalloproteases during extraction and purification. For example, Matrix Metalloproteinases (MMPs), which are involved in tissue remodeling, are effectively inhibited by EDTA.[12][13]

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily Mg²⁺ and Ca²⁺, which cross-link the negatively charged lipopolysaccharide (LPS) molecules. EDTA can chelate these cations, disrupting the integrity of the outer membrane and increasing its permeability to other substances, such as antibiotics.[14][15]

Similarly, bacterial biofilms are encased in an extracellular polymeric substance (EPS) matrix, which is stabilized by divalent cations. By sequestering these ions, EDTA can weaken the EPS matrix, leading to the disruption and dispersal of the biofilm, thereby increasing the susceptibility of the embedded bacteria to antimicrobial agents.[14][16]

In clinical medicine, specific forms of EDTA (e.g., calcium this compound) are used in chelation therapy to treat heavy metal poisoning, particularly from lead.[17][18] When administered intravenously, EDTA binds tightly to lead and other toxic heavy metals circulating in the bloodstream. The resulting stable, water-soluble metal-EDTA complexes are then efficiently eliminated from the body via renal excretion.[6][17]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanisms of action of this compound.

This protocol is used to detect the activity of gelatin-degrading metalloproteases (e.g., MMP-2, MMP-9) and to confirm their inhibition by EDTA.

Materials:

-

Protein samples (e.g., cell culture supernatant)

-

Polyacrylamide gels containing 0.1% gelatin

-

Non-reducing sample buffer

-

Electrophoresis apparatus and power supply

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)

-

Zymogram developing buffer supplemented with 20 mM this compound

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 10% acetic acid, 40% methanol in water)

Procedure:

-

Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples, as this can denature the proteases.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation. This removes SDS and allows the enzymes to renature.

-

Inhibition and Development: Cut the gel in half. Incubate one half in the zymogram developing buffer and the other half in the developing buffer containing 20 mM EDTA. Incubate both halves overnight (16-24 hours) at 37°C.

-

Staining and Destaining: Stain both gel halves with Coomassie Brilliant Blue for 1 hour, then destain until clear bands appear against a dark blue background.

-

Analysis: Clear bands indicate areas where the gelatin has been degraded by protease activity. In the gel half incubated with EDTA, these bands should be absent or significantly reduced, confirming the activity is from metalloproteases.[1]

This assay measures the increase in outer membrane permeability by monitoring the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

Mid-log phase bacterial culture (e.g., E. coli)

-

HEPES buffer (5 mM, pH 7.2) or Phosphate-Buffered Saline (PBS)

-

This compound solution (e.g., 10 mM)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

-

96-well black microplates

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation (e.g., 1000 x g for 10 min).

-

Washing: Wash the cell pellet once with HEPES buffer or PBS and resuspend in the same buffer to the original volume.

-

EDTA Treatment (Optional but recommended for Gram-negatives): Treat cells with a final concentration of 1-10 mM EDTA for 5-10 minutes at room temperature to permeabilize the outer membrane.[19] Centrifuge to remove the EDTA and resuspend in buffer.

-

Assay Setup: Pipette the bacterial suspension into the wells of a 96-well plate.

-

NPN Addition: Add NPN to each well to a final concentration of 10 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates the partitioning of NPN into the hydrophobic environment of the bacterial membrane, signifying increased permeability.

-

Data Analysis: Compare the fluorescence signal of EDTA-treated cells to untreated controls. A significantly higher signal in the treated group indicates membrane permeabilization by EDTA.[20][21]

This method quantifies the ability of EDTA to disrupt or inhibit the formation of bacterial biofilms.

Materials:

-

Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

-

Sterile 96-well flat-bottom microtiter plates

-

This compound solutions at various concentrations (e.g., 1, 5, 10, 50 mM)

-

0.1% (w/v) Crystal Violet solution

-

33% Acetic Acid or 95% Ethanol

-

Microplate reader (absorbance at ~570-595 nm)

Procedure:

-

Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted overnight culture of the test bacterium. Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

-

EDTA Treatment: Add EDTA solutions of varying concentrations to the wells containing the established biofilms. Include a no-EDTA control (buffer only). Incubate for a set duration (e.g., 10 minutes to several hours).[22]

-

Staining: Discard the EDTA solutions and gently wash the wells again with PBS. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Destaining: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate.

-

Quantification: Add 33% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.[22][23]

-

Analysis: Transfer the solubilized stain to a new plate and measure the absorbance using a microplate reader. A lower absorbance value in EDTA-treated wells compared to the control indicates biofilm disruption.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. EDTA Chelation Therapy - [urbaniv.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. edtatube.com [edtatube.com]

- 10. benchchem.com [benchchem.com]

- 11. gosset.ai [gosset.ai]

- 12. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antibacterial and antibiofilm effects of essential oil components, EDTA and HLE disinfectant solution on Enterococcus, Pseudomonas and Staphylococcus sp. multiresistant strains isolated along the meat production chain [frontiersin.org]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 19. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy of EDTA-NS irrigation in eradicating Staphylococcus aureus biofilm-associated infection: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

An In-depth Technical Guide to the Chelation Chemistry of Disodium EDTA with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the chelation of divalent cations by disodium ethylenediaminetetraacetic acid (EDTA). Disodium EDTA is a powerful chelating agent widely employed in pharmaceutical formulations, analytical chemistry, and biomedical research to control metal ion activity.[1][2][3][4][5] Its utility stems from its ability to form stable, water-soluble complexes with a wide array of metal ions, thereby preventing their participation in undesirable chemical reactions.[3][4][5] This guide will delve into the thermodynamics of this interaction, provide detailed experimental protocols for its characterization, and explore its application in studying biological signaling pathways.

Core Principles of EDTA Chelation

This compound, the disodium salt of ethylenediaminetetraacetic acid, is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion. The molecule possesses two nitrogen atoms and four carboxylate groups that act as electron-pair donors, effectively enveloping the divalent cation in a cage-like structure known as a chelate complex. This multidentate coordination results in a highly stable complex due to the chelate effect, which is the enhanced stability of complexes formed by polydentate ligands compared to those formed by multiple monodentate ligands.

The general equilibrium for the formation of a 1:1 metal-EDTA complex can be represented as:

M²⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]²⁻

The stability of this complex is quantified by the formation constant (Kf) or stability constant (Ks), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. The chelation reaction is significantly influenced by the pH of the solution, as the protonation state of the EDTA molecule affects its ability to bind metal ions.[6][7] The fully deprotonated form, EDTA⁴⁻, is the most effective chelator. As the pH decreases, the carboxylate and amine groups of EDTA become protonated, reducing the availability of lone pair electrons for coordination and thus lowering the stability of the metal-EDTA complex.[6][8][9] The chelating capacity of EDTA is known to increase with rising pH.[10][11][12]

Quantitative Data on Divalent Cation-EDTA Complexes

The stability and thermodynamic parameters of metal-EDTA complexes are crucial for predicting and controlling their behavior in various applications. The following table summarizes the stability constants (log K) and, where available, the enthalpy (ΔH) and entropy (ΔS) changes associated with the formation of EDTA complexes with several important divalent cations.

| Divalent Cation | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Ca²⁺ | 10.69 | -24.7 | 113 |

| Mg²⁺ | 8.79 | 19.7 | 230 |

| Mn²⁺ | 14.04 | -29.3 | 167 |

| Fe²⁺ | 14.33 | -33.1 | 163 |

| Co²⁺ | 16.31 | -33.5 | 197 |

| Ni²⁺ | 18.62 | -36.0 | 230 |

| Cu²⁺ | 18.80 | -46.0 | 201 |

| Zn²⁺ | 16.50 | -20.9 | 247 |

| Cd²⁺ | 16.46 | -37.7 | 184 |

| Pb²⁺ | 18.04 | -58.6 | 146 |

Note: Values are typically reported at 25 °C and an ionic strength of 0.1 M. The thermodynamic data can vary with experimental conditions such as buffer composition.

Experimental Protocols for Characterizing EDTA Chelation

The determination of stability constants and thermodynamic parameters for metal-EDTA complexes is essential for their application in research and development. The following are detailed methodologies for three common analytical techniques used for this purpose.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-EDTA complexes. It involves monitoring the change in potential of an ion-selective electrode (ISE) or a suitable indicator electrode as a solution of the divalent cation is titrated with a standard solution of EDTA.

Detailed Methodology for Potentiometric Titration of Zn²⁺ with EDTA:

-

Reagents and Solutions:

-

Instrumentation:

-

Potentiometer with a mercury indicator electrode or a Zn²⁺ ion-selective electrode.

-

Reference electrode (e.g., Ag/AgCl).

-

Magnetic stirrer and stir bar.

-

Calibrated burette.

-

-

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the 0.01 M ZnSO₄ solution into a titration vessel.

-

Add a sufficient volume of the pH 10 buffer solution to maintain a constant pH throughout the titration.

-

Add a small amount of the Eriochrome Black T indicator.

-

Immerse the electrodes in the solution and ensure the magnetic stirrer is providing gentle and consistent mixing.

-

Record the initial potential.

-

Begin the titration by adding small, precise increments of the standard 0.01 M EDTA solution from the burette.

-

After each addition, allow the potential to stabilize and record the value along with the corresponding volume of titrant added.

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.

-

Plot the potential (E) versus the volume of EDTA added (V). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

-

-

Data Analysis:

-

The stoichiometry of the Zn²⁺-EDTA complex is 1:1.

-

The concentration of the Zn²⁺ solution can be calculated from the volume of EDTA required to reach the equivalence point.

-

The stability constant (Kf) can be determined by analyzing the titration data using appropriate software or by manual calculation from the potential measurements at different points on the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constant of metal-EDTA complexes, particularly for transition metals that form colored complexes or where the complex has a distinct UV absorption spectrum from the free metal ion and EDTA.

Detailed Methodology for Spectrophotometric Titration of Cu²⁺ with EDTA:

-

Reagents and Solutions:

-

Standard 0.01 M this compound solution.

-

0.01 M Copper(II) Sulfate (CuSO₄) solution.

-

Acetate buffer solution (pH 4.7).

-

Deionized water.

-

-

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Calibrated micropipettes and burette.

-

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for the Cu²⁺-EDTA complex by scanning the spectrum of a solution containing an excess of EDTA relative to Cu²⁺.

-

Prepare a series of solutions in volumetric flasks, each containing a constant concentration of Cu²⁺ and the appropriate buffer.

-

Add incrementally increasing concentrations of EDTA to each flask.

-

Bring each solution to the final volume with deionized water and mix thoroughly.

-

Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

-

Alternatively, perform a photometric titration by placing a solution of Cu²⁺ in a cuvette within the spectrophotometer and adding small increments of a standard EDTA solution directly to the cuvette, recording the absorbance after each addition.

-

-

Data Analysis:

-

Plot the absorbance versus the molar ratio of [EDTA]/[Cu²⁺].

-

The data can be analyzed using various methods, such as the mole-ratio method or Job's plot (method of continuous variations), to determine the stoichiometry of the complex.

-

The stability constant can be calculated by fitting the absorbance data to a binding isotherm model using non-linear regression analysis.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat change associated with a binding interaction. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n) of the reaction in a single experiment.

Detailed Methodology for ITC Measurement of Mg²⁺-EDTA Binding:

-

Reagents and Solutions:

-

0.1 M Magnesium Chloride (MgCl₂) solution in a suitable buffer (e.g., HEPES, pH 7.4).

-

1 mM this compound solution in the exact same buffer as the MgCl₂ solution. It is critical that the buffers are identical to minimize heats of dilution.

-

The buffer itself for baseline measurements.

-

-

Instrumentation:

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Thoroughly degas both the MgCl₂ and EDTA solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

Load the sample cell (typically ~200 µL) with the 0.1 M MgCl₂ solution.

-

Load the injection syringe (typically ~40 µL) with the 1 mM EDTA solution.

-

Equilibrate the system at the desired temperature (e.g., 25 °C).

-

Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the EDTA solution into the MgCl₂ solution in the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

Continue the injections until the binding sites on the Mg²⁺ ions are saturated and no further significant heat change is observed.

-

Perform a control experiment by titrating the EDTA solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection.

-

Integrate the peaks and subtract the heat of dilution to obtain the heat of binding for each injection.

-

Plot the heat of binding per mole of injectant versus the molar ratio of EDTA to Mg²⁺.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the values for Ka, ΔH, and n.

-

The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Visualization of Chelation Chemistry and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. studylib.net [studylib.net]

- 2. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gldbirdgel.com [gldbirdgel.com]

- 4. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dehydroquinate synthase: the role of divalent metal cations and of nicotinamide adenine dinucleotide in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. titrations.info [titrations.info]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure and Chelating Properties of Disodium EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of disodium ethylenediaminetetraacetic acid (Disodium EDTA) and its powerful chelating properties, which are leveraged across a multitude of scientific and pharmaceutical applications. This document details the molecular basis of its function, quantitative data on its binding affinities, experimental protocols for its characterization, and visual representations of its mechanisms of action.

Molecular Structure of this compound

This compound is the disodium salt of ethylenediaminetetraacetic acid. Its structure is fundamental to its function as a chelating agent. The molecule consists of an ethylenediamine backbone to which four carboxyl groups are attached.[1] In its disodium salt form (C₁₀H₁₄N₂Na₂O₈), two of the carboxylic acid protons are replaced by sodium ions.[2][3]

The key structural features that enable its potent chelating ability are the two nitrogen atoms of the ethylenediamine core and the four carboxylate groups. These six sites (two nitrogen atoms and four oxygen atoms from the carboxylates) can donate lone pairs of electrons to form coordinate covalent bonds with a single metal ion.[4] This multi-dentate binding capacity allows this compound to act as a hexadentate ligand, effectively "wrapping around" a metal ion.[1]

Chemical Structure of this compound (Anhydrous)

(Note: This is a simplified 2D representation. In solution, the molecule adopts a three-dimensional conformation to coordinate the metal ion.)

The resulting complex, known as a chelate, is exceptionally stable due to the formation of multiple five-membered rings involving the metal ion, the nitrogen atoms, and the oxygen atoms of the carboxylate groups. This phenomenon is known as the chelate effect.[5] These metal-EDTA complexes are typically water-soluble, which is a critical property for its applications in biological and pharmaceutical systems.[1]

Chelating Properties and Mechanism of Action

Chelation is a process in which a polydentate ligand binds to a central metal ion to form a stable, ring-like structure.[1] this compound is a powerful chelating agent because of its high affinity for a wide range of polyvalent metal cations.[6]

The mechanism of chelation involves the displacement of water molecules from the metal ion's coordination sphere by the electron-donating groups of the EDTA molecule. The general equilibrium reaction for the formation of a 1:1 metal-EDTA complex can be represented as:

Mⁿ⁺ + [EDTA]⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The strength of this interaction is quantified by the stability constant (K) or formation constant (Kf). A higher stability constant indicates a more stable complex and a stronger binding affinity between EDTA and the metal ion.[4] EDTA forms particularly strong complexes with trivalent metal ions like Fe³⁺ and divalent metal ions such as Cu²⁺, Pb²⁺, and Zn²⁺.[7][8]

This ability to sequester metal ions is the basis for all of its major applications:

-

In Pharmaceutical Formulations: Trace metal ions, often originating from raw materials or manufacturing equipment, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), leading to loss of potency and the formation of impurities.[9] By chelating these metal ions, this compound renders them chemically inert, thereby enhancing the stability and extending the shelf life of the product.[1][10]

-

In Chelation Therapy: this compound is used intravenously to treat heavy metal poisoning (e.g., lead) and, in some cases, hypercalcemia.[6][8][11] When administered, it binds to toxic metal ions in the bloodstream, forming a stable, water-soluble complex that is then efficiently eliminated from the body by the kidneys.[1][11]

-

As an Anticoagulant: In diagnostic laboratory settings, EDTA is used in blood collection tubes. It chelates calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade. By sequestering calcium, EDTA effectively prevents blood samples from clotting, preserving them for hematological analysis.[1]

The following diagram illustrates the logical relationship of how this compound prevents the degradation of an Active Pharmaceutical Ingredient (API) in a drug formulation.

Figure 1: Role of this compound in Preventing API Degradation.

Quantitative Data: Stability Constants

The stability of metal-EDTA complexes varies significantly depending on the metal ion. This selectivity is crucial for its applications. For instance, EDTA's higher affinity for lead than for calcium allows it to be used in lead poisoning therapy with managed effects on the body's essential calcium levels. The stability constant (Kf) is typically expressed in its logarithmic form (log Kf). The data below is compiled for a 1:1 complex at 25°C and an ionic strength of 0.1 M.[12][13]

| Metal Ion | Valence | Log Kf |

| Iron(III) | Fe³⁺ | 25.1 |

| Mercury(II) | Hg²⁺ | 21.8 |

| Copper(II) | Cu²⁺ | 18.8 |

| Nickel(II) | Ni²⁺ | 18.4 |

| Lead(II) | Pb²⁺ | 18.0 |

| Cadmium(II) | Cd²⁺ | 16.5 |

| Zinc(II) | Zn²⁺ | 16.5 |

| Cobalt(II) | Co²⁺ | 16.45 |

| Aluminum | Al³⁺ | 16.4 |

| Iron(II) | Fe²⁺ | 14.3 |

| Manganese(II) | Mn²⁺ | 13.89 |

| Calcium | Ca²⁺ | 10.65 |

| Magnesium | Mg²⁺ | 8.79 |

| Sodium | Na⁺ | 1.86 |

Table 1: Stability Constants (Log Kf) for Common Metal Ion-EDTA Complexes.

Experimental Protocols

The determination of the stability constants of metal-EDTA complexes is crucial for understanding and predicting their behavior in various systems. Potentiometric titration is a primary and highly accurate method for this purpose.

This protocol outlines the general steps for determining the stability constant of a metal-EDTA complex using pH-potentiometric titration.[14][15]

Objective: To determine the formation constant (Kf) of a metal-EDTA complex by measuring changes in pH upon titration with a strong base.

Materials & Reagents:

-

High-resolution pH meter (0.1 mV resolution) and combination glass electrode.[14]

-

Temperature-controlled titration vessel (e.g., double-walled flask at 25.0 °C).[14]

-

Calibrated burette.

-

This compound solution of known concentration (e.g., 0.002 M).[14]

-

Metal salt solution (e.g., ZnCl₂) of known concentration, with a metal-to-ligand ratio typically around 0.95-0.98.[14]

-

Standardized, carbonate-free strong base titrant (e.g., 0.1 M KOH or NaOH).[14]

-

Standardized strong acid (e.g., 0.1 M HCl) for electrode calibration.

-

Inert background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl).[14]

-

High-purity, deionized water.

Procedure:

-

Electrode Calibration:

-

Calibrate the electrode system in terms of hydrogen ion concentration, not activity.

-

Perform a strong acid-strong base titration (e.g., titrating a known volume of HCl with the standardized KOH solution) in the same ionic medium (0.1 M KCl) as the main experiment.

-

Use the resulting data to determine the standard electrode potential (E°) and the Nernstian slope.[14]

-

-

Ligand Protonation Constant Determination:

-

First, determine the protonation constants of EDTA itself.

-

Pipette a known volume of the this compound solution into the titration vessel. Add the background electrolyte.

-

Titrate the solution with the standardized strong base. Record the pH (or EMF) after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the final equivalence point (e.g., to pH ~11.8-12).[14]

-

Use appropriate software to analyze the titration curve and calculate the stepwise protonation constants (pKa values) for EDTA.

-

-

Metal-Ligand Titration:

-

Pipette known volumes of the this compound solution and the metal salt solution into the titration vessel. Add the background electrolyte.

-

Titrate the mixture with the same standardized strong base, recording the pH (or EMF) versus the volume of titrant added.

-

The chelation reaction releases protons into the solution, causing a shift in the titration curve compared to the ligand-only titration.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD, BEST).[16]

-

The software performs a non-linear least-squares refinement by fitting the experimental data to a chemical model that includes the protonation equilibria of EDTA and the formation of various metal-EDTA species (e.g., ML, MHL).

-

The output of this analysis yields the stability constant(s) for the metal-EDTA complex(es).

-

The following diagram illustrates the workflow for the administration and mechanism of action of this compound in a clinical chelation therapy setting for heavy metal detoxification.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. C10H14N2O8.2H2O.2Na | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. specialchem.com [specialchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. EDTA Chelation Therapy - [urbaniv.com]

- 9. The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. cost-nectar.eu [cost-nectar.eu]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

The Guardian of the Genome: A Technical Guide to Disodium EDTA in Preventing Enzymatic DNA Degradation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the integrity of DNA is paramount. A constant threat to this integrity is the pervasive presence of deoxyribonucleases (DNases), enzymes that catalyze the degradation of DNA. This technical guide provides an in-depth exploration of the function of disodium ethylenediaminetetraacetic acid (EDTA) as a crucial tool in safeguarding DNA from enzymatic destruction. We will delve into the core mechanism of its action, present quantitative data for its effective use, and provide detailed experimental protocols for its application in various research contexts.

The Core Mechanism: Chelation-Mediated Inactivation of DNases

The primary function of disodium EDTA in preventing DNA degradation is its role as a chelating agent. DNases, particularly the well-studied DNase I, are metalloenzymes, meaning they require divalent cations as cofactors for their catalytic activity.[1][2] The most critical of these cations are magnesium (Mg²⁺) and calcium (Ca²⁺).[3] These ions are integral to the enzyme's structure and its ability to bind to the phosphodiester backbone of DNA and cleave it.[2]

This compound indirectly inhibits DNase activity by sequestering these essential divalent cations.[4] The EDTA molecule has a high affinity for divalent metal ions and forms stable, water-soluble complexes with them, effectively making them unavailable to the DNase enzymes.[5][6] Without their necessary cofactors, the DNases are rendered inactive, and the enzymatic degradation of DNA is halted.[2] This mechanism of indirect inhibition is a cornerstone of DNA protection in a vast array of molecular biology techniques.

Quantitative Data for Effective DNase Inhibition

The concentration of this compound required for effective DNase inhibition can vary depending on the application, the source of the potential DNase contamination, and the concentration of divalent cations in the solution. The following table summarizes recommended concentrations from various sources.

| Application | Recommended EDTA Concentration | pH | Notes |

| General DNA Extraction Buffer | 1-10 mM | 8.0 | A common starting range for many protocols.[7] |

| Plant DNA Extraction | 1-5 mM | 8.0 | Optimal range to inhibit plant nucleases without interfering with other enzymes.[7] |

| Complete DNase Inhibition | 5.0 mM | 8.0 | Concentration at which no DNase activity was observed in one study.[4] |

| TE Buffer (1X) | 1 mM | 8.0 | Standard buffer for long-term DNA storage.[8][9] |

| Low TE Buffer | 0.1 mM | 8.0 | Used when downstream applications are sensitive to high EDTA concentrations (e.g., PCR).[9][10] |

| Thawing Frozen Tissues | 250 mM | 10.0 | High concentration and alkaline pH significantly improve the recovery of high molecular weight DNA. |

| DNase I Inactivation (Heat) | 5 mM | N/A | Added before heat inactivation to ensure complete and irreversible denaturation of DNase I.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is critical for preventing DNA degradation.

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol is a common method for isolating high-quality genomic DNA from whole blood collected in EDTA-containing tubes.

Materials:

-

Whole blood collected in a Vacutainer® tube with K₂EDTA.

-

Lysis Buffer (e.g., 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA, pH 7.4).

-

Cell Lysis Solution (e.g., a buffer containing Tris-HCl, EDTA, and SDS).

-

Proteinase K (20 mg/mL).

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

100% and 70% Ethanol (ice-cold).

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

-

Red Blood Cell Lysis: Mix 3 mL of whole blood with 9 mL of cold Lysis Buffer. Incubate on ice for 15 minutes with occasional inversion.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Wash the white blood cell pellet with 3 mL of Lysis Buffer and centrifuge again. Discard the supernatant.

-

Cell Lysis: Resuspend the pellet in 500 µL of Cell Lysis Solution.

-

Add 25 µL of Proteinase K (20 mg/mL) and incubate at 56°C for 1-3 hours or overnight in a shaking water bath.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol to the aqueous phase. Mix gently by inversion until a white DNA precipitate forms.

-

Spool the DNA using a sealed glass Pasteur pipette or centrifuge at 12,000 x g for 5 minutes to pellet the DNA.

-

DNA Wash: Wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.

-

Drying and Resuspension: Air-dry the pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.

Protocol 2: DNA Extraction from Plant Tissue

This protocol is adapted for the extraction of DNA from plant material, which often contains high levels of nucleases and other PCR inhibitors.

Materials:

-

Fresh or frozen plant tissue.

-

Extraction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 500 mM NaCl, 1% SDS, 1% PVP, 0.1% 2-mercaptoethanol - add just before use).

-

Chloroform:Isoamyl Alcohol (24:1).

-

Isopropanol (ice-cold).

-

70% Ethanol (ice-cold).

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

-

Tissue Homogenization: Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of pre-warmed (65°C) Extraction Buffer.

-

Lysis: Incubate the mixture at 65°C for 60 minutes with occasional mixing.

-

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 13,000 x g for 15 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes to pellet the DNA.

-

DNA Wash: Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes.

-

Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.

Concluding Remarks

This compound is an indispensable reagent in molecular biology, acting as a steadfast guardian of DNA integrity. Its mechanism of action, though indirect, is highly effective and relies on the fundamental principle of chelating divalent cations essential for DNase activity. By understanding the quantitative aspects of its use and adhering to optimized protocols, researchers, scientists, and drug development professionals can confidently protect their precious DNA samples from enzymatic degradation, ensuring the reliability and success of downstream applications. The strategic use of this compound is a simple yet powerful step in unlocking the vast potential held within the genetic code.

References

- 1. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 6. interchim.fr [interchim.fr]

- 7. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]

- 8. TE Buffer - Sharebiology [sharebiology.com]

- 9. TE buffer - Wikipedia [en.wikipedia.org]

- 10. gatescientific.com [gatescientific.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Cornerstone of Nucleic Acid Stability: A Technical Guide to Disodium EDTA in Molecular Biology Buffers

For Researchers, Scientists, and Drug Development Professionals

Disodium ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in molecular biology, forming the theoretical bedrock for the preservation and integrity of nucleic acids in a vast array of applications. Its fundamental role lies in its ability to sequester divalent cations, thereby inactivating nucleases that would otherwise degrade DNA and RNA. This technical guide provides an in-depth exploration of the theoretical principles, quantitative data, and experimental protocols underpinning the use of disodium EDTA in molecular biology buffers.

The Chemical Foundation of Chelation

This compound (C₁₀H₁₄N₂Na₂O₈·2H₂O) is the disodium salt of ethylenediaminetetraacetic acid. Its remarkable chelating ability stems from its structure, which features two amine groups and four carboxyl groups. These six sites collectively act as a hexadentate ligand, capable of forming stable, one-to-one complexes with divalent and trivalent metal ions.[1][2][3] In molecular biology, the primary targets for chelation by EDTA are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[4]

The chelation process effectively "claws" or sequesters the metal ion within a stable, water-soluble complex, rendering it chemically inert and unavailable to participate in enzymatic reactions.[2][3]

Figure 1: The Chelation Mechanism of this compound.

Inhibition of Nucleases: The Core Function

The paramount reason for including EDTA in molecular biology buffers is the inhibition of deoxyribonucleases (DNases) and ribonucleases (RNases), enzymes that catalyze the degradation of DNA and RNA, respectively.

DNase Inhibition

Most DNases, particularly DNase I, are metalloenzymes that require divalent cations like Mg²⁺ and Ca²⁺ as cofactors for their catalytic activity.[5][6] Ca²⁺ is crucial for maintaining the proper conformation of the enzyme, while Mg²⁺ is directly involved in the hydrolytic cleavage of the phosphodiester backbone of DNA.[6][7] By chelating these essential cations, EDTA effectively strips them from the DNase enzymes, rendering them inactive and thus protecting the integrity of DNA.[8]

Figure 2: EDTA's Inhibition of DNase I Activity.

RNase Inhibition

While many RNases are also inhibited by the removal of divalent cations, some, like RNase A, do not have an absolute requirement for these ions for their activity.[9][10][11] RNase A utilizes a sophisticated acid-base catalysis mechanism involving key histidine residues in its active site to cleave single-stranded RNA.[9][10][12] However, EDTA still plays a protective role for RNA. By chelating divalent cations, EDTA can help to inhibit certain classes of RNases that are metal-dependent. Furthermore, it helps to maintain the stability of RNA by preventing metal-catalyzed hydrolysis, especially at higher temperatures.[13]

Quantitative Aspects of EDTA Chelation

The efficacy of EDTA as a chelating agent is both concentration-dependent and highly influenced by the pH of the solution.

Stability Constants

The stability of the complex formed between EDTA and a metal ion is described by the stability constant (K_f), often expressed in its logarithmic form (log K_f). A higher log K_f value indicates a more stable complex. EDTA forms highly stable complexes with a wide range of divalent cations relevant in molecular biology.

| Metal Ion | Log K_f |

| Ca²⁺ | 10.65[14] |

| Mg²⁺ | 8.79[15] |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Co²⁺ | 16.45[14] |

| Ni²⁺ | 18.6 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5[14] |

| Pb²⁺ | 18.0[15] |

| Table 1: Stability Constants (log K_f) of EDTA with Various Divalent Metal Ions. Values are approximate and can vary with experimental conditions. |

The Critical Role of pH

The chelating ability of EDTA is profoundly dependent on the pH of the solution. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective at binding metal ions. As the pH decreases, the carboxylate groups of EDTA become protonated, reducing its chelating efficiency. Conversely, as the pH increases, EDTA becomes progressively deprotonated, and its ability to chelate divalent cations increases exponentially, particularly in the range of pH 8 to 10.[16][17] For this reason, stock solutions of EDTA are typically adjusted to pH 8.0, a level at which the disodium salt will fully dissolve and the chelating capacity is optimal for most molecular biology applications.[4][18][19][20]

Applications in Common Molecular Biology Buffers

EDTA is a key component in several widely used buffers:

-

TE Buffer (Tris-EDTA): A standard buffer for the storage of DNA and RNA. Tris provides a stable pH environment (typically pH 8.0 for DNA and 7.5 for RNA), while EDTA (usually at 1 mM) protects the nucleic acids from nuclease degradation.[21]

-

TAE Buffer (Tris-acetate-EDTA) and TBE Buffer (Tris-borate-EDTA): These are common running buffers for agarose gel electrophoresis of nucleic acids. In addition to maintaining a stable pH and conducting electric current, the EDTA in these buffers (typically at 1-2 mM) protects the nucleic acids from nucleases present as contaminants in the gel or on lab equipment.[22]

The Double-Edged Sword: EDTA in Enzymatic Reactions

While invaluable for nucleic acid preservation, the very property that makes EDTA effective—its chelation of divalent cations—can be detrimental to enzymatic reactions that require these ions. A prime example is the Polymerase Chain Reaction (PCR).

Inhibition of PCR

Taq DNA polymerase, the thermostable enzyme at the heart of PCR, is a magnesium-dependent enzyme.[23] Mg²⁺ is an essential cofactor for Taq polymerase activity. If a DNA template is stored in a standard TE buffer (1 mM EDTA), the EDTA can chelate the Mg²⁺ in the PCR master mix, inhibiting the polymerase and leading to a failed or inefficient reaction.[23] Studies have also suggested that EDTA can directly bind to Taq polymerase, further inhibiting its function.[24][25]

Figure 3: Inhibition of Taq Polymerase in PCR by EDTA.

Experimental Protocols

Preparation of 0.5 M this compound Stock Solution (pH 8.0)

Materials:

-

This compound dihydrate (MW: 372.24 g/mol )

-

Deionized water

-

Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker

Procedure:

-

For 1 liter of solution, weigh out 186.1 g of this compound dihydrate and add it to 800 mL of deionized water in a beaker.[20]

-

Place the beaker on a magnetic stirrer and add a stir bar. The solution will be milky as the EDTA will not dissolve at this point.[18]

-

Slowly add NaOH while continuously monitoring the pH. The EDTA will begin to dissolve as the pH approaches 8.0.[4][20]

-

Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.[18]

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

-

Sterilize by autoclaving. Store at room temperature.[4]

Demonstration of DNase I Inhibition by EDTA

Materials:

-

Plasmid DNA (e.g., 1 µg/µL)

-

DNase I (RNase-free)

-

10X DNase I reaction buffer (typically contains MgCl₂ and CaCl₂)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

-

Agarose gel electrophoresis system

-

DNA loading dye

-

Incubator or water bath at 37°C

Procedure:

-

Set up four reaction tubes on ice as follows:

| Tube | Plasmid DNA (1 µg) | 10X DNase I Buffer | DNase I (1 unit) | 0.5 M EDTA | Nuclease-free water |

| 1 (Negative Control) | 1 µL | 2 µL | - | - | to 20 µL |

| 2 (Positive Control) | 1 µL | 2 µL | 1 µL | - | to 20 µL |

| 3 (EDTA Inhibition) | 1 µL | 2 µL | 1 µL | 2 µL (50 mM final) | to 20 µL |

| 4 (EDTA only) | 1 µL | 2 µL | - | 2 µL (50 mM final) | to 20 µL |

-

Mix the contents of each tube gently and incubate at 37°C for 15 minutes.[26][27]

-

Stop the reaction in tubes 1 and 2 by adding 2 µL of 0.5 M EDTA (to a final concentration of 50 mM). For tube 3, the EDTA is already present.

-

Add DNA loading dye to each sample.

-

Analyze the entire reaction mixture by agarose gel electrophoresis.

Expected Results:

-

Lane 1: Intact plasmid DNA band.

-

Lane 2: A smear of degraded DNA, indicating DNase I activity.

-

Lane 3: Intact plasmid DNA band, demonstrating that EDTA inhibited DNase I activity.

-

Lane 4: Intact plasmid DNA band, showing that EDTA itself does not degrade DNA.

Demonstration of PCR Inhibition by EDTA and Rescue with MgCl₂

Materials:

-

DNA template (in nuclease-free water)

-

DNA template (in TE buffer, 10 mM Tris, 1 mM EDTA)

-

PCR master mix (containing dNTPs, buffer, and Taq polymerase, but without MgCl₂)

-

Forward and reverse primers

-

25 mM MgCl₂ solution

-

Nuclease-free water

-

Thermocycler

-

Agarose gel electrophoresis system

Procedure:

-

Set up five PCR tubes on ice as follows:

| Tube | DNA Template (in water) | DNA Template (in TE) | PCR Master Mix | Primers | 25 mM MgCl₂ | Nuclease-free water |

| 1 (Positive Control) | 1 µL | - | 10 µL | 1 µL | 1.5 µL (1.5 mM final) | to 25 µL |

| 2 (Negative Control) | - | - | 10 µL | 1 µL | 1.5 µL (1.5 mM final) | to 25 µL |

| 3 (EDTA Inhibition) | - | 1 µL | 10 µL | 1 µL | 1.5 µL (1.5 mM final) | to 25 µL |

| 4 (Mg²⁺ Rescue 1) | - | 1 µL | 10 µL | 1 µL | 2.5 µL (2.5 mM final) | to 25 µL |

| 5 (Mg²⁺ Rescue 2) | - | 1 µL | 10 µL | 1 µL | 3.5 µL (3.5 mM final) | to 25 µL |

-

Perform PCR using a standard amplification protocol.

-

Analyze the PCR products by agarose gel electrophoresis.

Expected Results:

-

Lane 1: A clear band of the expected PCR product size.

-

Lane 2: No band.

-

Lane 3: No band or a very faint band, demonstrating PCR inhibition by EDTA.

-

Lane 4 & 5: Increasingly bright bands of the PCR product, showing that the addition of excess MgCl₂ can overcome the inhibitory effect of EDTA.[28][29]

Conclusion

This compound is a cornerstone of molecular biology, providing an essential safeguard for the integrity of DNA and RNA. Its function as a potent chelator of divalent cations, particularly Mg²⁺ and Ca²⁺, forms the theoretical basis for its widespread use in inhibiting nuclease activity. While its chelating properties can interfere with certain enzymatic reactions like PCR, a thorough understanding of its mechanism of action and the quantitative aspects of its function allows researchers to harness its protective capabilities while mitigating its inhibitory effects. The principles and protocols outlined in this guide provide a solid foundation for the effective and informed use of this compound in research, diagnostics, and drug development.

References

- 1. interchim.fr [interchim.fr]

- 2. manavchem.com [manavchem.com]

- 3. rsc.org [rsc.org]

- 4. toptipbio.com [toptipbio.com]

- 5. ebi.ac.uk [ebi.ac.uk]

- 6. Deoxyribonuclease - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agscientific.com [agscientific.com]

- 10. proteopedia.org [proteopedia.org]

- 11. proteopedia.org [proteopedia.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. researchgate.net [researchgate.net]

- 16. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]

- 18. benchchem.com [benchchem.com]

- 19. wang.ucsd.edu [wang.ucsd.edu]

- 20. thoughtco.com [thoughtco.com]

- 21. researchgate.net [researchgate.net]

- 22. wellyoutech.com [wellyoutech.com]

- 23. benchchem.com [benchchem.com]

- 24. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. neb.com [neb.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. benchchem.com [benchchem.com]

- 29. academicjournals.org [academicjournals.org]

The Double-Edged Sword: A Technical Guide to Disodium EDTA and its Impact on Cell Adhesion in Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Disodium ethylenediaminetetraacetic acid (EDTA) is a ubiquitous reagent in the cell culture laboratory, primarily utilized for its ability to detach adherent cells from culture surfaces. While an invaluable tool, its application is not without nuance. A thorough understanding of its mechanism of action, optimal usage, and potential cytotoxic effects is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth exploration of the multifaceted impact of disodium EDTA on cell adhesion, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

The Core Mechanism: Chelation of Divalent Cations

At its core, the function of this compound in cell culture revolves around its role as a chelating agent. It possesses a high affinity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1][2][3] These ions are integral to the proper functioning of various cell adhesion molecules (CAMs) that mediate both cell-cell and cell-extracellular matrix (ECM) interactions.[3][4]

The two primary families of CAMs affected by EDTA are:

-

Cadherins: These transmembrane proteins are responsible for calcium-dependent cell-cell adhesion, forming adherens junctions that are crucial for tissue integrity.[5][6] By sequestering Ca²⁺ ions, EDTA disrupts the homophilic binding of cadherins between adjacent cells, leading to a weakening of cell-cell contacts.[1][6]

-

Integrins: This family of heterodimeric transmembrane receptors mediates the attachment of cells to the ECM by binding to proteins such as fibronectin and laminin.[3][4] The conformation and ligand-binding affinity of many integrins are dependent on the presence of both Ca²⁺ and Mg²⁺.[4][7] EDTA's chelation of these cations alters integrin structure, thereby inhibiting their ability to bind to the ECM and leading to cell detachment.[4]

Quantitative Data on this compound in Cell Culture

The optimal concentration and potential toxicity of this compound are highly dependent on the specific cell type and the experimental context. The following tables summarize key quantitative data to guide protocol development.

Table 1: Recommended Starting Concentrations of this compound for Cell Detachment

| Cell Type | Recommended Starting EDTA Concentration (in PBS) | Notes |

| Primary Fibroblasts | 0.5 mM - 2.0 mM | Can often be used alone for the detachment of loosely adherent fibroblasts.[8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM - 1.0 mM | Frequently used in combination with a low concentration of trypsin.[8] |

| HT-29 (Human Colon Carcinoma) | Not specified, but enhances detachment up to 65% | Used in combination with other agents in some studies.[9] |

| MCF-7 (Human Breast Adenocarcinoma) | >5 mM required for some detachment, 10 mM effective with pipetting | Lower concentrations were found to be ineffective for detachment.[3][10] |

| General Adherent Cell Lines | 0.5 mM - 2.0 mM | Often used in conjunction with trypsin (e.g., 0.05% Trypsin-EDTA). |

Table 2: Quantitative Effects of this compound on Cell Detachment

| Cell Line | EDTA Concentration | Incubation Time | Observed Effect |

| HT-29 | Not specified | Not specified | Enhanced detachment of adherent cells by up to 65%.[9] |

| T84 (Human Colon Carcinoma) | 5 mM | 10 minutes | Disrupted tight junctions and allowed for redistribution of basolateral proteins.[11] |

| HEK293T | Not specified (in Trypsin-EDTA) | Not specified | Delayed aggregate formation and transient loss of N-cadherin.[12] |

| Various (in combination with Oxaliplatin) | Not specified | Not specified | Removed up to 81% of adhesive HT-29 cells from the surface.[9] |

Table 3: Cytotoxicity of this compound

| Cell Line/System | IC50 Value | Notes |

| Macrophage Membranes (VIP Binding) | 5.4 mM | Inhibition of vasoactive intestinal peptide binding.[13] |

| General Primary Cells | >5-10 mM | Concentrations above this range can significantly reduce cell viability.[8] |

| HT-29 | No significant cell toxicity when used alone for detachment | In the context of a specific study on cell removal.[9] |

Experimental Protocols

Protocol 1: Detachment of Adherent Cells using this compound

This protocol describes a method for detaching cells that are sensitive to enzymatic digestion by proteases like trypsin.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

This compound solution (e.g., 2-5 mM in PBS)

-

Complete cell culture medium

-

Sterile culture flasks or plates

-

Sterile pipettes

-

Cell scraper (optional)

Procedure:

-

Aspirate the culture medium from the vessel.

-

Gently wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.

-

Aspirate the PBS wash.

-

Add a sufficient volume of pre-warmed (37°C) EDTA solution to cover the cell monolayer.

-

Incubate the vessel at 37°C for 5-15 minutes. Monitor the cells under a microscope for detachment. Gentle tapping of the vessel may aid in detachment.

-

Once the majority of cells have detached, add 2-3 volumes of complete culture medium to the vessel to inactivate the EDTA by providing an excess of divalent cations.

-

Gently pipette the cell suspension up and down to create a single-cell suspension. For strongly adherent cells, a cell scraper may be used gently.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for further use (e.g., counting, seeding).

Protocol 2: Immunofluorescence Staining of Focal Adhesions (Vinculin and F-actin)

This protocol allows for the visualization of changes in focal adhesions and the actin cytoskeleton following treatment with this compound.

Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Anti-Vinculin

-

Secondary antibody: Fluorophore-conjugated anti-mouse IgG

-

Fluorophore-conjugated Phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Treat cells with the desired concentration of this compound for the desired time. Include an untreated control.

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[1]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[1]

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[1][4]

-

Dilute the anti-vinculin primary antibody in Blocking Buffer (typically 1:100 to 1:500 dilution).[1]

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5-10 minutes each.[1]

-

Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in PBS.

-

Incubate the cells with the secondary antibody and phalloidin solution for 30-60 minutes at room temperature, protected from light.[1]

-

Wash the cells three times with PBS for 5-10 minutes each.

-

(Optional) Counterstain the nuclei with DAPI for 1-5 minutes, followed by washing with PBS.[1]

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filters.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed.

Conclusion

This compound is a powerful and essential tool in tissue culture for the detachment of adherent cells. Its efficacy lies in its ability to chelate the divalent cations necessary for the function of key cell adhesion molecules. However, researchers must be mindful of the cell-type-specific optimal concentrations and the potential for cytotoxicity at higher concentrations or with prolonged exposure. By following well-defined protocols and understanding the underlying mechanisms, scientists can harness the utility of this compound while ensuring the integrity and viability of their cell cultures, leading to more accurate and reproducible research outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. real-research.com [real-research.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. arigobio.com [arigobio.com]

- 7. caissonlabs.com [caissonlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The disodium salt of EDTA inhibits the binding of vasoactive intestinal peptide to macrophage membranes: endodontic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of 0.5 M Disodium EDTA Stock Solution (pH 8.0)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a ubiquitous chelating agent in molecular biology, biochemistry, and cell biology. Its primary function is to sequester divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases.[1] By binding these ions, EDTA effectively inhibits the activity of metal-dependent enzymes like DNases and RNases, thereby protecting the integrity of DNA and RNA during extraction and manipulation procedures.[1][2] This protocol details the standardized method for preparing a 0.5 M EDTA stock solution at a pH of 8.0, a common concentration for various laboratory applications. A critical aspect of this procedure is the pH adjustment, as the disodium salt of EDTA will not fully dissolve in water until the pH is raised to approximately 8.0.[1][3]

Data Presentation

The following table summarizes the quantitative data required for preparing a 0.5 M EDTA stock solution at various volumes. The most commonly used form, disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O), has a molecular weight of 372.24 g/mol .[1]

| Final Volume | Molarity (M) | Reagent | Molecular Weight ( g/mol ) | Mass Required (g) | Approximate Starting Volume of Water | Approximate Amount of NaOH (solid pellets) |

| 100 mL | 0.5 | This compound Dihydrate | 372.24 | 18.61 | 80 mL | ~2 g |

| 500 mL | 0.5 | This compound Dihydrate | 372.24 | 93.06 | 400 mL | ~10 g[4] |

| 1 L | 0.5 | This compound Dihydrate | 372.24 | 186.1 | 800 mL | ~20 g[1][3][5] |

Experimental Protocol

This protocol describes the preparation of 1 liter of 0.5 M this compound, pH 8.0. Adjust the quantities of reagents proportionally for different final volumes as detailed in the table above.

Materials and Equipment:

-

This compound dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)[1]

-

Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)[1][5]

-

Deionized or distilled water[1]

-

Beaker (e.g., 2 L for a 1 L preparation)[1]

-

Graduated cylinder (e.g., 1 L)[1]

-

Magnetic stirrer and stir bar[5]

-

pH meter

-

Autoclave or 0.22-0.5 micron filter for sterilization[3][5][6]

-

Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves[1][4]

Procedure:

-

Initial Mixing: In a beaker, add 186.1 g of this compound dihydrate to 800 mL of distilled water.[5]

-

Stirring: Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir the solution vigorously. The EDTA will not fully dissolve at this stage, resulting in a milky suspension.[1][5]

-

pH Adjustment: While stirring, slowly add NaOH pellets (approximately 20 g for a 1 L solution) or a concentrated NaOH solution.[1][5] Use a pH meter to continuously monitor the pH. The EDTA will begin to dissolve as the pH approaches 8.0.[1][5] Be patient, as this process can take some time.[2] Add the final amount of NaOH slowly to avoid overshooting the target pH.[5]

-

Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add distilled water to bring the final volume to exactly 1 liter.[1]

-

Sterilization: Sterilize the solution by autoclaving it on a liquid cycle (e.g., 20 minutes at 15 psi) or by passing it through a 0.22 or 0.5-micron filter.[2][3][5][6]

-

Storage: Store the 0.5 M EDTA solution at room temperature.[1][2][4]

Safety Precautions:

-

Sodium hydroxide (NaOH) is caustic and should be handled with care to avoid contact with skin and eyes.[1]

-

Consult the Material Safety Data Sheets (MSDS) for both EDTA and NaOH before beginning the procedure.[1]

Experimental Workflow

References

Application Notes and Protocols for DNA Extraction from Whole Blood Using Disodium EDTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA) is the anticoagulant of choice for whole blood samples intended for genomic DNA extraction. Its primary function is to chelate divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). This action is crucial for preserving the integrity of DNA for downstream molecular applications. By sequestering Ca²⁺, EDTA effectively inhibits the coagulation cascade, keeping the blood in a liquid state. Furthermore, the chelation of Mg²⁺, a necessary cofactor for nucleases (enzymes that degrade DNA), protects the genomic DNA from enzymatic degradation, ensuring high-quality and high-yield DNA extraction.[1][2][3]

Compared to other common anticoagulants such as heparin and sodium citrate, EDTA is preferred for DNA-based analyses. Heparin is known to interfere with downstream enzymatic reactions like PCR, while sodium citrate may not offer the same level of DNA preservation, especially when processing is delayed.[4] Studies have shown that DNA yields from blood collected in EDTA tubes are generally higher and more consistent.[4][5]

Mechanism of Action of Disodium EDTA

This compound acts as a potent chelating agent, forming stable complexes with divalent metal ions. This property is central to its dual role in anticoagulation and DNA preservation.

Anticoagulation Pathway:

The blood coagulation cascade is a series of enzymatic reactions that require calcium ions (Ca²⁺) as a cofactor at multiple steps. By binding to Ca²⁺ ions in the blood, EDTA effectively removes them from the solution, thereby halting the coagulation process and preventing the formation of a clot.[3]

DNA Preservation Pathway:

DNases, enzymes present in blood plasma and released from cells, can degrade DNA. These enzymes require magnesium ions (Mg²⁺) as a cofactor to function. EDTA chelates Mg²⁺ ions, rendering the DNases inactive and thus protecting the integrity of the genomic DNA.[1][2]

Caption: Mechanism of this compound action in whole blood samples.

Quantitative Data Summary

The following tables summarize typical DNA yields and purity obtained from whole blood collected in EDTA tubes.

Table 1: Comparison of DNA Yield from Different Anticoagulants

| Anticoagulant | Average DNA Yield from 2 mL Whole Blood | Reference |

| This compound | 33 µg | [5] |

| Heparin | 25 µg | [5] |

| Citrate | 23 µg | [5] |

Table 2: DNA Yield and Purity from Long-Term Stored EDTA Whole Blood

| Storage Duration at -30°C | Mean DNA Yield (from 0.5-4 mL blood) | Mean A260/A280 Ratio | Reference |

| Up to 19 years (average 12 years) | 114 µg | 1.8 | [6][7] |

Table 3: Impact of Thawing Method on DNA Yield from Frozen EDTA Whole Blood

| Thawing Method | DNA Yield (µg/mL of blood) | A260/A280 Ratio | Reference |

| Aluminum Block (Room Temp) | 25.19 ± 4.99 | 1.91 ± 0.03 | [8] |

| 37°C Water Bath | 19.40 ± 7.48 | 1.90 ± 0.03 | [8] |

| On Ice | 21.40 ± 6.37 | Not specified | [8] |

Experimental Protocols

Blood Collection and Storage

-

Blood Collection: Collect whole blood into vacuum tubes containing K₂EDTA or K₃EDTA. The optimal concentration of EDTA is approximately 1.5 mg per mL of blood.[9][10] Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.

-

Short-Term Storage: For DNA extraction within 24-48 hours, store the blood samples at 4°C.[1]

-

Long-Term Storage: For long-term storage, samples can be stored at -20°C or ideally at -80°C.[1][6] Studies have shown that high-quality DNA can be extracted from whole blood stored at -30°C for up to 19 years.[6][7]

Protocol for Genomic DNA Extraction (Manual Phenol-Chloroform Method)

This protocol is a classic method for high-yield genomic DNA extraction.

Reagents:

-

Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.4)

-

SE Buffer (75 mM NaCl, 25 mM Na₂EDTA, pH 8.0)

-

20% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (10 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (pH 5.2)

-

Isopropanol (100%)

-

Ethanol (70%)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

To 10 mL of whole blood, add 30 mL of cold Lysis Buffer. Mix gently and incubate on ice for 30 minutes.

-

Centrifuge at 1200 rpm for 10 minutes at 4°C. Discard the supernatant.

-

Wash the pellet with 10 mL of Lysis Buffer, resuspend, and centrifuge again as in step 2.

-

Resuspend the pellet in 5 mL of SE Buffer.

-

Add 40 µL of Proteinase K (10 mg/mL) and 250 µL of 20% SDS. Mix gently and incubate overnight at 37°C in a water bath.[11]

-

Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, mix by inverting for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.